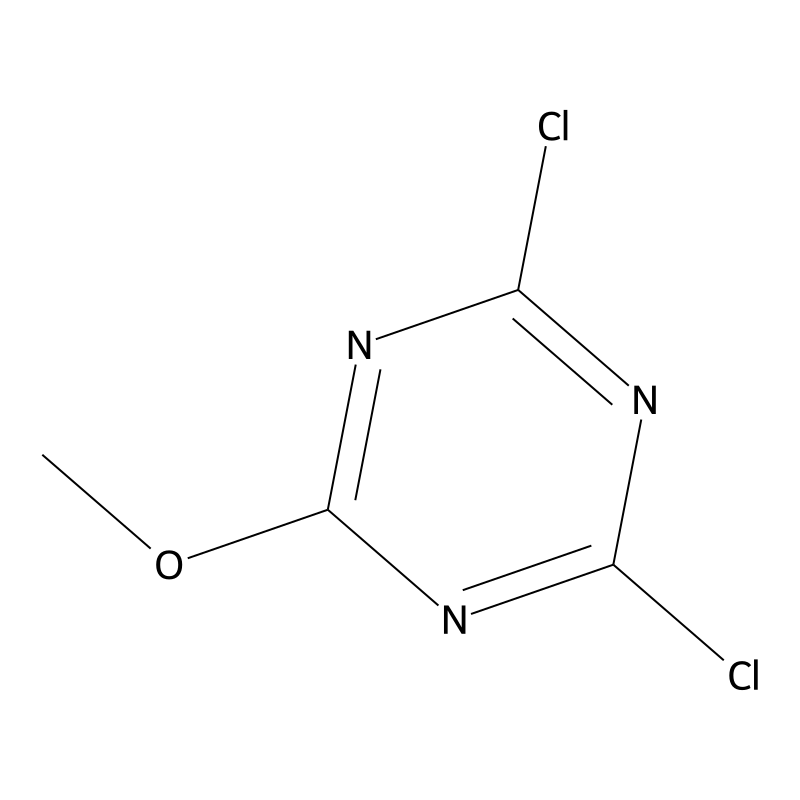

2,4-Dichloro-6-methoxy-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Radioimmunoassay:

One documented application of 2,4-Dichloro-6-methoxy-1,3,5-triazine involved its use as a reagent in a radioimmunoassay for D-Ala2-Dermorphin, a natural peptide found in the skin of amphibians. This research, published in 1983, demonstrated the compound's ability to participate in the detection of this specific peptide [].

Supramolecular Chemistry:

Studies have investigated the use of 2,4-Dichloro-6-methoxy-1,3,5-triazine in the synthesis of [alpha]-cyclodextrin [] rotaxanes. Rotaxanes are a class of supramolecular structures containing a ring-shaped molecule (wheel) threaded onto a rod-like molecule (axle), with stoppers preventing the wheel from sliding off the axle. This research, published in 1998, explored the potential of the compound in creating these complex molecular assemblies [].

Organic Synthesis:

Research has also explored the use of 2,4-Dichloro-6-methoxy-1,3,5-triazine as a starting material for the preparation of substituted s-triazines. Triazines are a diverse group of organic compounds with various applications, and this research aimed to develop new derivatives with potential applications in different fields [].

2,4-Dichloro-6-methoxy-1,3,5-triazine is an organic compound with the molecular formula and a molecular weight of approximately 179.99 g/mol. It features a triazine ring, which is a six-membered heterocyclic compound containing three nitrogen atoms. The presence of two chlorine atoms and a methoxy group at specific positions on the ring contributes to its unique chemical properties and biological activities. This compound is recognized for its role as an important intermediate in the synthesis of various chemical products, including ultraviolet light absorbers.

The chemical behavior of 2,4-dichloro-6-methoxy-1,3,5-triazine includes:

- Nucleophilic Substitutions: The chlorine atoms are susceptible to nucleophilic attack, allowing for various substitutions that can yield different derivatives.

- Coupling Reactions: It can undergo coupling reactions, such as the Suzuki coupling reaction, where it reacts with aryl or vinyl boronic acids in the presence of a palladium catalyst to form biaryl compounds .

These reactions are facilitated by the compound's electrophilic nature due to the electron-withdrawing chlorine atoms.

2,4-Dichloro-6-methoxy-1,3,5-triazine exhibits significant biological activity. It has been studied for its potential as:

- Herbicide: The compound shows herbicidal properties, making it useful in agricultural applications for controlling unwanted plant growth.

- Antimicrobial Agent: Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.

Its biological profile indicates potential applications in both agriculture and pharmaceuticals.

The applications of 2,4-dichloro-6-methoxy-1,3,5-triazine include:

- Ultraviolet Light Absorbers: It serves as a key intermediate in synthesizing ultraviolet light absorbers used in various industrial applications.

- Agricultural Chemicals: Its herbicidal properties make it valuable in crop protection formulations.

These applications underscore its importance in both chemical manufacturing and agricultural sectors.

Interaction studies involving 2,4-dichloro-6-methoxy-1,3,5-triazine have focused on:

- Pharmacokinetics: Understanding its absorption and distribution characteristics in biological systems.

- Synergistic Effects: Research has indicated potential synergistic effects when combined with other agricultural chemicals or pharmaceuticals.

Such studies are crucial for optimizing its use in practical applications while minimizing adverse effects.

Several compounds share structural similarities with 2,4-dichloro-6-methoxy-1,3,5-triazine. Here are notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Chloro-4-methoxy-1,3,5-triazine | 0.95 | Lacks one chlorine atom; used similarly as an herbicide. |

| 2-Amino-4,6-dimethoxy-1,3,5-triazine | 0.58 | Contains amino groups; studied for different biological activities. |

| 2-Chloro-4-methyl-1,3,5-triazine | 0.55 | Methyl group instead of methoxy; different reactivity patterns. |

These compounds highlight the uniqueness of 2,4-dichloro-6-methoxy-1,3,5-triazine due to its specific substitution pattern and resultant chemical properties.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant